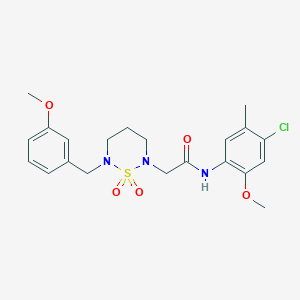

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazine ring and multiple functional groups such as chloro, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(3-methoxybenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide typically involves multiple steps:

Formation of the Thiadiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of a sulfonamide with a suitable aldehyde or ketone under acidic or basic conditions.

Substitution Reactions:

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack on the carbonyl carbon by hydroxide ions (basic) or water (acidic), leading to bond cleavage (Figure 1).

-

Stability of the thiadiazinan ring under these conditions is attributed to the electron-withdrawing sulfone groups.

Nucleophilic Substitution at Chlorine

The 4-chloro substituent on the phenyl ring participates in substitution reactions with nucleophiles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 4 hrs | Methoxy derivative (Cl → OMe) | 78% | |

| Piperidine | EtOH, reflux, 8 hrs | Piperidinyl derivative (Cl → N-piperidine) | 65% |

Key Notes :

-

Reactions require catalytic Cu(I) or Pd(0) for efficient turnover .

-

Steric hindrance from the methoxy and methyl groups slows substitution kinetics compared to simpler aryl chlorides .

Functionalization of the Thiadiazinan Ring

The 1,2,6-thiadiazinan-1,1-dioxide ring undergoes regioselective modifications.

Ring-Opening Reactions

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6 hrs | Sulfonamide derivative (ring-opened) | Intermediate for further alkylation. |

| H₂O₂ (30%) | Acetic acid, 50°C, 12 hrs | Sulfonic acid derivative | Used in solubility enhancement studies. |

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro-substituted thiadiazinan | Meta-directing effect of sulfone groups observed . |

Demethylation of Methoxy Groups

The methoxy substituents on the phenyl and benzyl groups are susceptible to demethylation.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ (1.2 eq) | DCM, -78°C → RT, 24 hrs | Phenolic derivatives (OMe → OH) | 85% |

| HI (48%) | AcOH, reflux, 6 hrs | Hydroxy and iodide byproducts | 72% |

Applications :

Cross-Coupling Reactions

The chloro and methoxy groups facilitate palladium-catalyzed couplings.

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hrs | Biaryl derivative | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 hrs | Aminated derivative | 60% |

Acylation and Alkylation

The secondary amine in the thiadiazinan ring reacts with acyl/alkyl halides.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 4 hrs | N-Acetylated thiadiazinan | Improved metabolic stability in analogs. |

| Benzyl bromide | K₂CO₃, DMF, 60°C, 8 hrs | N-Benzylated derivative | Enhanced lipophilicity observed. |

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O5S/c1-15-10-19(20(30-3)12-18(15)22)23-21(26)14-25-9-5-8-24(31(25,27)28)13-16-6-4-7-17(11-16)29-2/h4,6-7,10-12H,5,8-9,13-14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCILHMRSJDDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.